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Compound of Interest

Compound Name: 1-(5-Bromopyridin-2-yl)piperazine

Cat. No.: B1286014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 1-
(5-Bromopyridin-2-yl)piperazine. Due to the limited availability of publicly accessible,

experimentally verified spectra for this specific molecule, this document outlines the expected

spectral characteristics based on its chemical structure and provides generalized experimental

protocols for obtaining such data.

Introduction
1-(5-Bromopyridin-2-yl)piperazine is a heterocyclic compound of interest in medicinal

chemistry and drug development. Its structure, featuring a bromopyridine moiety linked to a

piperazine ring, makes it a versatile scaffold for the synthesis of novel therapeutic agents.

Accurate spectroscopic characterization is crucial for confirming the identity, purity, and

structure of this compound in research and development settings. The primary analytical

techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary
Comprehensive, experimentally validated spectroscopic data for 1-(5-Bromopyridin-2-
yl)piperazine is not readily available in peer-reviewed literature or public spectral databases.

Therefore, the following tables present predicted or expected data based on the chemical

structure and data from closely related analogues.
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Table 1: Predicted ¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.1 d 1H H-6 (pyridin-2-yl)

~7.6 dd 1H H-4 (pyridin-2-yl)

~6.5 d 1H H-3 (pyridin-2-yl)

~3.5 t 4H -CH₂- (piperazine)

~3.0 t 4H -CH₂- (piperazine)

Variable s 1H -NH- (piperazine)

Note: Predicted shifts are in ppm relative to a standard reference (e.g., TMS) and are typically

run in a deuterated solvent such as CDCl₃ or DMSO-d₆. The NH proton is exchangeable and

may appear as a broad singlet or not be observed, depending on the solvent and

concentration.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~159 C-2 (pyridin-2-yl)

~148 C-6 (pyridin-2-yl)

~140 C-4 (pyridin-2-yl)

~109 C-3 (pyridin-2-yl)

~107 C-5 (pyridin-2-yl)

~46 -CH₂- (piperazine)

~45 -CH₂- (piperazine)

Note: Predicted chemical shifts are solvent-dependent.

Table 3: Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3300 - 3500 N-H Stretching

2800 - 3000 C-H (aliphatic) Stretching

~1600, ~1450 C=C, C=N Aromatic ring stretching

1100 - 1300 C-N Stretching

500 - 700 C-Br Stretching

Note: IR spectra of solid samples are often acquired using KBr pellets or as a thin film.

Table 4: Mass Spectrometry Data
Parameter Value

Molecular Formula C₉H₁₂BrN₃

Molecular Weight 242.12 g/mol

Expected [M+H]⁺ m/z 242.0293, 244.0272

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine

(¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks for the molecular ion

separated by 2 m/z units.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 1-(5-Bromopyridin-2-yl)piperazine.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

Dimethyl sulfoxide-d₆) in a clean, dry vial.
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Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative

analysis or precise referencing is required.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition:

The NMR spectra should be acquired on a spectrometer operating at a field strength of

300 MHz or higher for optimal resolution.

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of

30-45°, and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary compared to ¹H NMR. Typical parameters include a

spectral width of 0-200 ppm and a longer relaxation delay (2-5 seconds).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 1-(5-Bromopyridin-2-yl)piperazine with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation and Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric and instrumental interferences.

Mass Spectrometry (MS)
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Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Instrumentation and Acquisition:

Introduce the sample into the mass spectrometer via an appropriate ionization source

(e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.

Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 1-(5-Bromopyridin-2-yl)piperazine.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Processing & Interpretation

Synthesis of 1-(5-Bromopyridin-2-yl)piperazine

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Process NMR Data
(Peak Picking, Integration)

Process IR Data
(Peak Assignment)

Process MS Data
(Mass Determination, Isotope Pattern)

Structure Confirmation
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Spectroscopic Techniques

1-(5-Bromopyridin-2-yl)piperazine C₉H₁₂BrN₃

NMR (¹H, ¹³C)
 Carbon-Hydrogen Framework

 Connectivity (2D NMR)

IR
 Functional Groups

 (N-H, C-H, C=C, C-N, C-Br)

MS

 Molecular Weight
 Elemental Formula (HRMS)

 Isotopic Pattern (Br)
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To cite this document: BenchChem. [Spectroscopic Data for 1-(5-Bromopyridin-2-
yl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1286014#spectroscopic-data-for-1-5-bromopyridin-2-
yl-piperazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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